Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate
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Overview
Description
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate, also known as BNPC, is a carbamate derivative of benzyl alcohol. It is a versatile compound with a wide range of applications in scientific research. BNPC is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer for various materials. It is also used in the production of drugs, dyes, and other industrial products.
Mechanism of Action
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate acts as an acid catalyst in biochemical reactions, catalyzing the hydrolysis of esters and amides. The mechanism of action involves the protonation of the carbonyl oxygen of the ester or amide, leading to the formation of an oxyanion. This oxyanion then undergoes nucleophilic attack by water, resulting in the hydrolysis of the ester or amide.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on living organisms. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. Additionally, this compound has been found to have anticoagulant activity, as well as anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and is stable under most conditions. Additionally, it is relatively non-toxic and has low reactivity. However, this compound is sensitive to light and air, and should be stored in a cool, dark place.
Future Directions
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has a wide range of potential applications in the future. It could be used as a reagent in the synthesis of new drugs and other industrial products. Additionally, it could be used as a catalyst in the production of biodegradable polymers, or in the synthesis of new materials. This compound could also be used in the development of new therapeutic agents, such as antibiotics and antiviral drugs. Finally, this compound could be used in the development of new methods for controlling pests and diseases.
Synthesis Methods
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is typically synthesized from the reaction of benzyl alcohol and propan-2-yl carbamate. The reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, at a temperature of between 80-110°C. The reaction is usually complete within 1-2 hours. The reaction of benzyl alcohol and propan-2-yl carbamate yields this compound and water as the main products.
Scientific Research Applications
Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has a wide range of applications in scientific research. It is used as a reagent in a variety of organic synthesis reactions, such as the synthesis of pharmaceuticals, dyes, and other industrial products. It is also used as a catalyst in numerous biochemical reactions, such as the hydrolysis of esters and amides. Additionally, this compound is used as a stabilizer for various materials, such as proteins and enzymes.
properties
IUPAC Name |
benzyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11(2)14(8-9-15)13(16)17-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVDAYYNFXEPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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